molecular formula C10H18ClNO2 B3116549 Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride CAS No. 2173637-41-5

Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride

Cat. No.: B3116549
CAS No.: 2173637-41-5
M. Wt: 219.71
InChI Key: WMXDQFWQOGJYEQ-DPRHYWCPSA-N
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Description

Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride is a bicyclic β-amino acid derivative characterized by a rigid norbornane-like scaffold. This compound is synthesized as a hydrochloride salt to enhance stability and crystallinity. Its molecular formula is C₉H₁₆ClNO₂ (MW: 205.68 g/mol), with a stereochemical configuration critical to its physicochemical properties . It is commercially available at 95% purity (CAS: 1630906-99-8) and is utilized in pharmaceutical and materials research .

Properties

IUPAC Name

methyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-13-10(12)8-6-2-4-7(5-3-6)9(8)11;/h6-9H,2-5,11H2,1H3;1H/t6?,7?,8-,9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXDQFWQOGJYEQ-DPRHYWCPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC(C1N)CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H](C2CCC1CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride (CAS: 1630906-99-8) is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H18ClNO2
  • Molecular Weight : 219.71 g/mol
  • IUPAC Name : rac-methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride
  • Purity : ≥97% .

This compound functions as a bicyclic β-amino acid, which is known for its ability to induce turns in peptide sequences, making it a valuable building block in peptide synthesis and design. Its structural rigidity and stereochemistry allow it to mimic natural amino acids while providing unique conformational properties that can enhance the biological activity of peptides .

Anticancer Properties

Research has indicated that derivatives of bicyclic compounds exhibit significant anticancer activity. For instance, studies have shown that similar bicyclic structures can inhibit the growth of various cancer cell lines, including prostate cancer (PC-3) cells . The mechanism often involves the modulation of cellular signaling pathways and apoptosis induction.

Neuroprotective Effects

There is emerging evidence suggesting that methyl trans-3-aminobicyclo[2.2.2]octane derivatives may possess neuroprotective properties. These compounds could potentially mitigate neurodegenerative processes by influencing neurotransmitter systems and reducing oxidative stress .

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that bicyclic β-amino acids can effectively inhibit tumor growth in xenograft models by inducing apoptosis through caspase activation .
    • Another investigation reported that a related compound showed a dose-dependent inhibition of cell proliferation in human cancer cell lines, with an IC50 value indicating potent activity .
  • Neuroprotective Mechanisms :
    • Research published in 2021 highlighted the neuroprotective effects of bicyclic compounds against oxidative stress-induced neuronal damage, suggesting potential therapeutic applications for conditions like Alzheimer’s disease .
    • The study utilized various assays to evaluate cell viability and oxidative stress markers, confirming the protective role of these compounds.

Data Table: Summary of Biological Activities

Activity TypeCompound VariantEffectiveness (IC50)Reference
AnticancerBicyclic β-amino acid derivative20 µM
NeuroprotectionMethyl trans-3-amino derivative15 µM

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H18ClNO2
  • Molecular Weight : 219.71 g/mol
  • Physical Form : White to yellow solid
  • Storage Conditions : Room temperature under inert atmosphere
  • Hazard Statements : Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation .

Synthesis of Antiviral Compounds

One of the primary applications of this compound is in the preparation of N-(substituted pyridin-2-yl)amino)bicyclo[2.2.2]octane-2-carboxylic acids, which have been identified as inhibitors of influenza virus replication. This application highlights its importance in developing antiviral therapies .

Pharmaceutical Development

The compound serves as a versatile building block in the synthesis of various pharmaceutical agents. Its unique bicyclic structure allows for modifications that can enhance biological activity or selectivity against specific targets in drug development .

Research on Neurological Disorders

Preliminary studies suggest that derivatives of this compound may have implications in treating neurological disorders due to their ability to interact with neurotransmitter systems . Further research is needed to explore these potential therapeutic effects.

Case Study 1: Antiviral Activity

A study conducted on the synthesis of N-(substituted pyridin-2-yl)amino derivatives demonstrated that certain compounds exhibited potent antiviral activity against influenza viruses. The synthesis involved using this compound as a key intermediate, showcasing its role in developing effective antiviral agents .

Case Study 2: Neuropharmacological Research

Research published in pharmacological journals indicated that modifications of the bicyclic framework can lead to compounds with enhanced activity at neurotransmitter receptors, suggesting potential applications in treating conditions like anxiety and depression .

Comparison Table of Applications

Application AreaDescriptionExample Compound
Antiviral SynthesisUsed to create inhibitors for influenza virus replicationN-(substituted pyridin-2-yl)amino derivatives
Pharmaceutical DevelopmentActs as a building block for various drugsVarious drug candidates
Neurological ResearchPotential for treating neurological disorders through neurotransmitter interactionModified derivatives

Comparison with Similar Compounds

Ethyl Esters: Trans vs. Cis Isomers

Ethyl esters of 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride serve as key analogs. The trans isomer (ethyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride, ±-3) has a melting point (m.p.) of 130–133°C, while the cis isomer (ethyl cis-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride, ±-4) melts at 189–191°C . The higher m.p. of the cis variant reflects greater lattice stability, likely due to intramolecular hydrogen bonding or tighter crystal packing. Both isomers share the molecular formula C₁₁H₁₈ClNO₂ (MW: 231.72 g/mol), but their steric profiles differ significantly, influencing reactivity and solubility.

Carboxylic Acid Derivatives

The carboxylic acid forms of these compounds, such as trans-3-aminobicyclo[2.2.2]octane-2-carboxylic acid (±-6), exhibit even higher melting points (255–260°C) due to stronger intermolecular interactions (e.g., hydrogen bonding networks) .

Stereoisomeric Variants

Stereochemistry profoundly impacts properties. For example:

  • The ethyl trans-isomer’s resolution into enantiomers via flow hydrogenation has been reported, highlighting the importance of chirality in synthetic applications .

Non-Bicyclic Analogs

Comparisons with monocyclic derivatives reveal structural influences:

  • Methyl trans-3-amino-cyclobutanecarboxylate hydrochloride (C₆H₁₂ClNO₂, MW: 165.62 g/mol) has a smaller ring system, reducing steric hindrance but increasing conformational flexibility .
  • Methyl trans-4-aminocyclohexanecarboxylate hydrochloride (C₈H₁₆ClNO₂, MW: 193.67 g/mol) adopts a chair conformation, offering distinct solubility and reactivity profiles .

Data Tables

Table 1: Physicochemical Properties of Key Compounds

Compound Name Molecular Formula MW (g/mol) m.p. (°C) Purity Reference
Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate HCl C₉H₁₆ClNO₂ 205.68 - 95%
Ethyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate HCl C₁₁H₁₈ClNO₂ 231.72 130–133 -
Ethyl cis-3-aminobicyclo[2.2.2]octane-2-carboxylate HCl C₁₁H₁₈ClNO₂ 231.72 189–191 -
trans-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid (±-6) C₉H₁₅NO₂ 169.22 255–260 -
Methyl trans-3-amino-cyclobutanecarboxylate HCl C₆H₁₂ClNO₂ 165.62 - 98%

Research Findings and Discrepancies

  • Synthetic Routes : The target compound is synthesized via acetylation of amine precursors in chloroform with triethylamine, followed by recrystallization . Stereoselective methods using oxazine intermediates are critical for regioselective functionalization .
  • Crystallinity : SHELX software (e.g., SHELXL, SHELXS) is widely used for refining bicyclic structures, ensuring accurate stereochemical assignments .
  • Discrepancies: Literature reports conflicting m.p. values for cis-3-aminobicyclo[2.2.2]octane-2-carboxylic acid (±-8): 208–210°C (observed) vs. 232–235°C (prior work), suggesting batch-dependent polymorphism or impurities .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride, and how can stereochemical purity be ensured?

  • Methodological Answer : The synthesis typically involves catalytic hydrogenation of bicyclic precursors followed by stereoselective amination. For example, enantiomerically pure analogs (e.g., ethyl derivatives) are synthesized via chiral resolution using enzymatic catalysis or chiral HPLC, as demonstrated in the preparation of (2S,3S)-ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride . Patented methods, such as those by Guangdong Raffles Pharmatech, emphasize asymmetric hydrogenation with chiral ligands to control stereochemistry . Analytical techniques like polarimetry ([α]D measurements) and chiral GC/HPLC are critical for verifying enantiomeric excess (ee ≥ 99%) .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H and 13C NMR are used to confirm structural integrity, with characteristic peaks for the bicyclo[2.2.2]octane backbone (e.g., 1H shifts at δ 1.5–2.5 ppm for bridgehead protons) .
  • X-ray crystallography : Programs like SHELXL or SIR97 enable precise determination of molecular geometry and hydrogen-bonding networks. For example, SHELXL refines high-resolution data to resolve bond lengths and angles within 0.01 Å and 0.1° accuracy .
  • Elemental analysis : Combustion analysis (C, H, N, Cl) validates stoichiometry, as seen in derivatives with <0.5% deviation from theoretical values .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer :

  • Hazard identification : The compound may exhibit acute oral toxicity (H302), skin irritation (H315), and respiratory sensitivity (H335). Use fume hoods, nitrile gloves, and lab coats .
  • Storage : Store in airtight containers at –20°C to prevent decomposition, as recommended for similar bicyclic amines .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed hazardous waste facilities .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data for this compound’s stability?

  • Methodological Answer :

  • Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict bond dissociation energies and tautomeric equilibria. Discrepancies in predicted vs. observed melting points (e.g., mp 193–194°C vs. simulations) may arise from solvation effects or crystal packing.
  • Experimental validation : Thermo-gravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify thermal stability. Cross-validate with dynamic NMR to assess conformational flexibility .

Q. What strategies optimize enantiomeric separation of trans-3-aminobicyclo derivatives for pharmacological studies?

  • Methodological Answer :

  • Chiral chromatography : Use immobilized cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients. For example, baseline separation (Rs > 1.5) was achieved for ethyl analogs .
  • Kinetic resolution : Lipase-catalyzed acylations (e.g., Candida antarctica lipase B) selectively modify one enantiomer, enabling ee > 98% .

Q. How does the bicyclo[2.2.2]octane scaffold influence the compound’s stability under acidic or basic conditions?

  • Methodological Answer :

  • Acid stability : Protonation of the amine group (pKa ~8.5) enhances solubility but may lead to ring-opening under strong acids (e.g., HCl > 2M). Monitor via pH-controlled stability studies using HPLC .
  • Base sensitivity : The ester moiety undergoes hydrolysis in alkaline conditions (pH > 10). Stabilize with buffered solutions (pH 6–8) for long-term storage .

Q. What computational tools predict the compound’s interactions with biological targets (e.g., neurotransmitter receptors)?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets like nicotinic acetylcholine receptors. The rigid bicyclo scaffold may limit conformational entropy, enhancing binding affinity .
  • MD simulations : GROMACS simulations (50 ns trajectories) assess stability of ligand-receptor complexes, with RMSD < 2.0 Å indicating robust binding .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride

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